molecular formula C41H57N11O17 B612790 MAGE-1 nonapeptide

MAGE-1 nonapeptide

Cat. No.: B612790
M. Wt: 976.0 g/mol
InChI Key: UJIAIURNBGXNPB-SRZPNHKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Discovery

The discovery of MAGE-1 Antigen represents a landmark achievement in tumor immunology that emerged from the remarkable case of patient MZ-2 during the 1980s. This patient presented with stage IV amelanotic melanoma of unknown primary origin and demonstrated strong T cell reactivity against autologous tumor cells in culture. Despite conventional surgical intervention and chemotherapy, the patient never achieved complete remission. However, following multiple vaccinations using patient-derived clones that had been mutagenized in vitro and irradiated before intradermal injection, patient MZ-2 experienced a dramatic recovery.

This extraordinary therapeutic response prompted researchers to undertake the monumental task of identifying the tumor-associated antigen responsible for cytotoxic T lymphocyte recognition. Through elegant application of autologous typing and transfection of a cosmid library into the patient-derived MZ2-E cell line, Boon and colleagues successfully discovered and cloned the first human tumor antigen, initially designated melanoma antigen-1. This groundbreaking discovery was later renamed MAGE-A1 as subsequent studies revealed it belonged to a larger family of genes now known as melanoma antigen gene family.

The MAGE-1 Antigen (161-169) peptide fragment emerged as the first MAGE cytotoxic T lymphocyte epitope to be mapped and characterized. This nonapeptide was identified as a human leukocyte antigen-A1-restricted MAGE-1 peptide that human melanoma cells can process from the MAGE-1 gene product and present on their major histocompatibility complex class I molecules as a determinant for cytolytic T lymphocytes. The discovery of this specific epitope represented a crucial advancement in understanding how tumor-associated antigens are presented to the immune system and recognized by T cells.

Classification Within Cancer/Testis Antigen Family

The MAGE-1 Antigen (161-169) belongs to the melanoma antigen gene family, which comprises approximately 60 genes categorized into two distinct classes based on chromosomal location and expression patterns. The melanoma antigen gene family consists of type I and type II proteins, with the MAGE-A, MAGE-B, and MAGE-C subfamily members located on the X-chromosome comprising the type I melanoma antigen gene cancer testis antigens. These type I genes are primarily expressed in testicular tissue and aberrantly expressed in various cancers, distinguishing them from type II melanoma antigen genes that are not restricted to the X chromosome and show expression in multiple tissues.

Cancer testis antigens represent a unique class of tumor-associated antigens characterized by their restricted expression profile. More than 40 human proteins are considered cancer testis antigens, predominantly expressed locally in testicular tissues with partial expression in ovarian and placental tissues. Melanoma antigen gene proteins function as normal tissue antigens existing in testicular cells, serving important roles in early spermatogenesis while being abnormally highly expressed in various cancer types, rendering them immunogenic.

The MAGE-1 Antigen (161-169) exemplifies the characteristics of cancer testis antigens through its tumor-specific expression pattern. This peptide can form tumor-specific antigen polypeptides recognizable by immune cells, inducing immune responses that make them valuable molecular targets for tumor diagnosis and immunotherapy. The restricted expression characteristics of type I melanoma antigen genes suggest they serve crucial roles in germ cell development, with the MAGE-A family demonstrating particular importance in spermatogenesis and embryonic development.

Cancer Testis Antigen Classification Expression Pattern Chromosomal Location Clinical Significance
Type I MAGE-A Testis, Cancer X chromosome Immunotherapy target
Type I MAGE-B Testis, Cancer X chromosome Tumor biomarker
Type I MAGE-C Testis, Cancer X chromosome Therapeutic development
Type II MAGE-D Multiple tissues Various chromosomes Developmental function

Genomic Origin and Expression Patterns

The MAGE-1 gene, designated MAGEA1, is located on the X chromosome at position Xq28 and encodes a protein of 309 amino acids. This gene represents a member of the MAGEA gene family, whose members encode proteins exhibiting 50 to 80% sequence identity to each other. The promoters and first exons of MAGEA genes demonstrate considerable variability, suggesting that this gene family enables identical functions to be expressed under different transcriptional controls. The MAGEA genes are clustered at chromosomal location Xq28 and have been implicated in hereditary disorders such as dyskeratosis congenita.

Expression analysis reveals that MAGE-1 demonstrates highly restricted tissue distribution in normal physiological conditions. The gene is expressed by melanoma tissue from all disease stages but notably absent from melanocytes, nevus tissue, and normal diploid cell lines tested. Literature data consistently demonstrate that in healthy tissues, MAGE-A1 detection is restricted to testicular tissue exclusively, with rare exceptions suggesting MAGE-A1 ribonucleic acid expression in cerebellum and cerebrum. Extended analysis of various central nervous system tissues, including cerebellum and cerebrum, failed to reveal any expression, confirming the highly selective expression profile.

The regulation of MAGE-1 expression involves sophisticated epigenetic mechanisms, particularly DNA methylation. In normal somatic tissues, MAGE-A1 possesses a cytosine-phosphate-guanine-rich promoter that, unlike classical cytosine-phosphate-guanine-rich promoters, undergoes methylation in all normal somatic tissues. The gene experiences methylation not only on the inactive X chromosome but also on the active X chromosome, as evidenced by methylation observations in male tissues and both alleles in female tissues. Conversely, the promoter region remains completely unmethylated in testicular germ cells and tumor cells expressing the gene.

Tumor cells demonstrate aberrant expression patterns of MAGE-1 across multiple malignancy types. Various epithelial and neuroectodermal malignancies express MAGE-1, though peripheral blood cells from melanoma patients remain negative. Analysis of over 5,000 tumor biopsies revealed significant MAGE-A1 expression in distinct subgroups of multiple major tumor types with high unmet medical need, including non-small-cell lung cancer, various breast cancer subtypes, and gastrointestinal and urogenital cancers. Extended analysis of MAGE-A1 positive tumors demonstrated highly homogenous and consistent spatial intratumoral distribution of MAGE-A1 expression as well as between primary tumors and metastases.

Tissue Type MAGE-1 Expression Status Clinical Relevance
Normal testicular tissue Positive (physiological) Germ cell development
Normal somatic tissues Negative (methylated) Epigenetic silencing
Melanoma tissues Positive (all stages) Therapeutic target
Non-small-cell lung cancer Positive (subgroups) Immunotherapy candidate
Breast cancer subtypes Positive (variable) Biomarker potential
Central nervous system Negative (confirmed) Safety profile

Significance in Tumor-Associated Antigen Research

The MAGE-1 Antigen (161-169) holds paramount significance in tumor-associated antigen research as the first mapped melanoma antigen gene cytotoxic T lymphocyte epitope, establishing fundamental principles for cancer immunotherapy development. This nonapeptide serves as a human leukocyte antigen-A1-restricted epitope that demonstrates the capacity for melanoma cells to process and present tumor-associated antigens through major histocompatibility complex class I pathways. The peptide's ability to be recognized by cytolytic T lymphocytes represents a crucial mechanism for immune system recognition of malignant cells.

Research investigations have demonstrated that MAGE-1 expression can be modulated through epigenetic mechanisms, particularly using demethylating agents. Studies revealed that 5-Aza-2'-deoxycytidine, a demethylating agent, effectively induces MAGE-1 expression in MAGE-1-negative melanoma cell lines at optimal concentrations of 1 micromolar. The induced expression becomes detectable within 24 hours, plateaus by 72 hours, and remains elevated for two weeks following drug removal, consistent with induction through demethylation mechanisms. Importantly, treated melanoma cells demonstrate susceptibility to MAGE-1-specific major histocompatibility complex-restricted cytolytic T cell clones, while untreated control cells remain resistant.

The therapeutic potential of MAGE-1 Antigen (161-169) extends to adoptive cell therapy applications. Researchers have discovered T cell receptors specific for the human leukocyte antigen-A01:01-restricted MAGE-A1-derived epitope using proprietary screening platforms. These investigations identified 1181 T cell receptors specific for the MAGE-A1 human leukocyte antigen-A01:01 epitope, with subsequent selection focusing on highest avidity and expression characteristics. Lead T cell receptors demonstrated favorable cytotoxic function compared to clinical-stage benchmarks and underwent comprehensive safety evaluation including assessment for potential off-target reactivity.

The molecular characteristics of MAGE-1 Antigen (161-169) have been thoroughly characterized for research applications. The peptide exhibits a molecular formula of C41H57N11O17 with a molecular weight of 975.97 daltons. The compound demonstrates high purity levels exceeding 95% by high-performance liquid chromatography analysis and requires storage at -20 degrees Celsius to maintain stability. These standardized preparations enable consistent research applications across immunological studies and therapeutic development programs.

Research Application Methodology Clinical Relevance
T cell receptor discovery ReceptorScan platform Adoptive cell therapy
Cytotoxic T lymphocyte assays Major histocompatibility complex restriction Immune monitoring
Demethylation studies 5-Aza-2'-deoxycytidine treatment Epigenetic therapy
Structural analysis High-performance liquid chromatography Quality control
Immunogenicity testing Human leukocyte antigen binding Vaccine development

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H57N11O17/c1-19(46-35(62)24(42)9-10-31(57)58)34(61)48-26(14-32(59)60)40(67)52-11-3-4-29(52)38(65)51-33(20(2)54)39(66)44-16-30(56)47-25(13-22-15-43-18-45-22)36(63)50-28(17-53)37(64)49-27(41(68)69)12-21-5-7-23(55)8-6-21/h5-8,15,18-20,24-29,33,53-55H,3-4,9-14,16-17,42H2,1-2H3,(H,43,45)(H,44,66)(H,46,62)(H,47,56)(H,48,61)(H,49,64)(H,50,63)(H,51,65)(H,57,58)(H,59,60)(H,68,69)/t19-,20+,24-,25-,26-,27-,28-,29-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIAIURNBGXNPB-SRZPNHKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H57N11O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

976.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

The synthesis begins with a Wang resin or Rink amide resin , chosen for its compatibility with Fmoc chemistry and ability to yield C-terminal amides or free acids. The C-terminal tyrosine (Y) is first attached to the resin via its carboxyl group, activated using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Sequential Amino Acid Coupling

Each subsequent amino acid (Ser, His, Gly, Thr, Pro, Asp, Ala, Glu) is coupled in a stepwise manner from the C- to N-terminus:

  • Deprotection : The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF).

  • Activation : The incoming Fmoc-protected amino acid is activated with DIC/HOBt or HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluorophosphate) in DMF.

  • Coupling : The activated amino acid reacts with the resin-bound peptide chain for 1–2 hours under nitrogen atmosphere.

Final Cleavage and Side-Chain Deprotection

After assembling the full sequence, the peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) , water, and triisopropylsilane (TIPS) (95:2.5:2.5 v/v) for 2–3 hours. This step also removes acid-labile side-chain protecting groups (e.g., tert-butyl for Ser and Thr, trityl for His).

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC)

Crude peptide is purified via reverse-phase HPLC on a C18 column using a gradient of water-acetonitrile (0.1% TFA). The typical purity achieved exceeds 95%, as confirmed by analytical HPLC.

Table 1: HPLC Purification Parameters

ParameterSpecification
ColumnC18, 5 μm, 250 × 4.6 mm
Flow Rate1.0 mL/min
Gradient5–95% acetonitrile over 30 minutes
DetectionUV at 214 nm

Mass Spectrometry (MS) Validation

Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) confirms the molecular weight:

  • Calculated MW : 975.97 Da (C41H57N11O17)

  • Observed MW : 976.0 ± 0.5 Da

Applications in Immunological Research

T-Cell Activation Assays

MAGE-1 (161-169) pulsed onto HLA-A*01:01 -expressing antigen-presenting cells (APCs) induces robust CTL responses. Dendritic cells cultured with this peptide and cytokines (IL-4, GM-CSF) activate CD8+ T-cells, as measured by IFN-γ release and cytotoxic activity.

Table 2: CTL Response Parameters

ParameterResult
Peptide Concentration5–100 nM (EC50: ~10 nM)
Target Cell Lysis50–80% at 10:1 effector:target ratio

Vaccine Development

In clinical studies, autologous dendritic cells loaded with MAGE-1 (161-169) have been tested as therapeutic vaccines for melanoma. Phase I trials demonstrated antigen-specific immune responses in 60% of HLA-A1+ patients.

Comparative Synthesis Protocols

Table 3: Synthesis Protocols Across Studies

StudyResinCoupling ReagentPurity (%)Yield (mg)
CPC ScientificRink AmideHBTU/HOBt>9538.5
Luescher et al.WangDIC/HOBt>9025–30
PMC StudyRink AmideHBTU/HOBt>9550

Challenges and Optimizations

Histidine Oxidation

The histidine residue (position 7) is susceptible to oxidation. Synthesis under inert atmosphere and addition of antioxidants (e.g., TIPS) during cleavage reduce side reactions .

Chemical Reactions Analysis

Types of Reactions

MAGE-1 Antigen (161-169) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .

Scientific Research Applications

Targeting MAGE-1 in Clinical Trials

MAGE-1 Antigen (161-169) has been utilized in several clinical trials aimed at developing effective cancer vaccines and adoptive T-cell therapies. These trials have explored various approaches, including:

  • Peptide Vaccines: Studies have shown that peptide-based vaccines targeting MAGE-1 can elicit specific immune responses against tumors expressing this antigen. For instance, a clinical trial involving MAGE-A3 peptide vaccination demonstrated some efficacy in inducing T-cell responses; however, challenges such as off-target effects and limited clinical effectiveness have been noted .
  • Adoptive T-cell Therapy: Genetically engineered T-cells expressing T-cell receptors specific for MAGE-A antigens have been tested. For example, a study reported objective responses in patients with esophageal cancer treated with CD4+ T-cells engineered to target MAGE-A3 .
Clinical Trial Approach Description Outcomes
Peptide VaccinesInduction of immune response against tumorsLimited efficacy; off-target effects noted
Adoptive T-cell TherapyUse of genetically engineered T-cellsObjective responses observed; ongoing research needed

Diagnostic Applications

MAGE-1 Antigen (161-169) is also being investigated for its potential role as a biomarker in cancer diagnostics. Its expression pattern may help differentiate between malignant and benign lesions, particularly in cancers where traditional diagnostic methods fall short.

Biomarker Studies

Research has indicated that the presence of MAGE antigens correlates with tumor progression and metastasis. For instance, studies using RT-qPCR have shown that a significant percentage of non-small cell lung cancer samples express MAGE-A antigens, suggesting their utility as diagnostic markers for disease monitoring .

Diagnostic Application Description Findings
Biomarker for Tumor DetectionCorrelation with tumor progressionHigh expression in malignant tumors; potential for early detection

Future Perspectives

The ongoing research into MAGE-1 Antigen (161-169) holds promise for enhancing cancer treatment strategies. Future studies are likely to focus on:

  • Combination Therapies: Investigating the efficacy of combining MAGE-targeted therapies with other treatment modalities to improve patient outcomes.
  • Personalized Medicine: Developing personalized immunotherapies based on individual tumor antigen profiles to enhance specificity and reduce adverse effects.

Mechanism of Action

MAGE-1 Antigen (161-169) exerts its effects by being presented on the surface of cancer cells by major histocompatibility complex (MHC) class I molecules. This presentation allows cytotoxic T lymphocytes to recognize and target the cancer cells for destruction. The peptide interacts with the T-cell receptor, leading to the activation of the T-cell and subsequent immune response .

Comparison with Similar Compounds

Structural and Functional Comparison with Other MAGE Family Antigens

The MAGE family comprises four subfamilies (A, B, C, D), with MAGE-A1 being the most studied. Key comparisons include:

Antigen HLA Restriction Expression in Cancers Immunogenicity Clinical Efficacy
MAGE-1 (161-169) HLA-A∗01 Melanoma, HCC, breast, glioma Induces CTLs and IgG antibodies 40.7% tumor suppression in mice
MAGE-A3 HLA-A∗02, HLA-A∗24 Melanoma, NSCLC, bladder Elicits CTLs in clinical trials Mixed results in Phase III trials
MAGE-A4 HLA-A∗02 Esophageal, ovarian Limited preclinical data Under investigation

Key Findings :

  • HLA Restriction : MAGE-1 (161-169) is restricted to HLA-A∗01, limiting its applicability compared to HLA-A∗02-restricted antigens (e.g., MAGE-A3, MAGE-A4), which are more prevalent in diverse populations .
  • Expression Patterns: MAGE-1 is expressed in 30–64% of HCCs and gliomas , whereas MAGE-A3 is more common in melanoma (50–70%) and NSCLC .
  • Therapeutic Strategies: MAGE-1 (161-169) vaccines often require adjuvants (e.g., HSP70) to enhance immunogenicity, while MAGE-A3 trials utilize recombinant viral vectors or long peptides .

Comparison with Non-MAGE Cancer-Testis Antigens

HER2/neu
  • Role : A tyrosine kinase receptor overexpressed in breast and gastric cancers.
  • Immunogenicity: HER2-derived peptides (e.g., E75) are HLA-A∗02-restricted but show lower tumor specificity than MAGE-1 .
  • Clinical Outcomes : HER2 vaccines achieved modest response rates (10–20%) in early trials, contrasting with MAGE-1’s higher preclinical efficacy .
gp100
  • Role: Melanoma-associated glycoprotein.
  • Immunogenicity: HLA-A∗02-restricted gp100 peptides (e.g., KVPRNQDWL) induced tumor regression in 16% of melanoma patients but require IL-2 co-administration .
  • Comparison: Unlike MAGE-1, gp100 is expressed in normal melanocytes, increasing autoimmune risks .

Comparison with Immune Checkpoint-Targeting Antigens

Antigen Mechanism Advantages Over MAGE-1 Limitations
PD-1/PD-L1 Immune checkpoint blockade Broad applicability across cancers Lacks tumor specificity
MAGE-1 (161-169) Antigen-specific targeting High tumor specificity Limited to HLA-A∗01 patients

Biological Activity

MAGE-1, also known as Melanoma Antigen Gene 1, is a member of the cancer/testis (CT) antigen family, primarily expressed in malignant tissues and germ cells. The peptide MAGE-1 (161-169) is particularly significant due to its role in eliciting immune responses against tumors, especially in melanoma. This article reviews the biological activity of MAGE-1 (161-169), focusing on its immunogenicity, clinical relevance, and potential therapeutic applications.

MAGE-1 (161-169) is recognized by cytotoxic T lymphocytes (CTLs) through major histocompatibility complex (MHC) class I molecules. This interaction is crucial for initiating anti-tumor immune responses. Studies have shown that vaccination with MAGE-1 peptides can stimulate robust CTL responses in melanoma patients, leading to tumor regression in some cases.

Key Findings:

  • CTL Activation : Vaccination with MAGE-1 (161-169) has been associated with increased CTL precursor frequencies in patients, indicating enhanced immune recognition of tumor cells .
  • Clinical Responses : In a trial involving repeated vaccinations with ALVAC miniMAGE-1/3, a recombinant canarypox virus containing MAGE-1 peptides, partial tumor regression was observed in a subset of patients .

Expression Patterns in Cancer

The expression of MAGE antigens is typically restricted to cancerous tissues and certain germline cells. This unique expression pattern makes them ideal targets for immunotherapy as they are less likely to induce immune tolerance.

Expression Data:

Cancer TypeMAGE ExpressionClinical Outcome Correlation
MelanomaHighAssociated with improved CTL response and survival
Non-small cell lung cancerHighCorrelated with decreased survival rates
Breast cancerVariableHigher expression linked to aggressive tumor types
Ovarian cancerHighAssociated with poor prognosis

Case Studies and Clinical Trials

Several studies have highlighted the potential of MAGE-1 (161-169) in therapeutic settings:

  • ALVAC miniMAGE Trial : In a cohort of 40 advanced cancer patients, including 37 with melanoma, vaccination resulted in moderate adverse events but demonstrated tumor regression in a minority of cases .
  • Multipeptide Vaccine Study : A randomized trial tested a vaccine comprising multiple peptides, including MAGE-1. Results indicated that a more complex peptide mixture elicited broader immune responses without significant competition among peptides for MHC binding .

Mechanistic Insights

MAGE proteins may contribute to oncogenesis and tumor progression through various mechanisms:

  • Inhibition of Tumor Suppressor Genes : Some studies suggest that MAGE-A proteins can inhibit p53 activity, preventing apoptosis in cancer cells .
  • Tumor Microenvironment Modulation : MAGE proteins may alter the tumor microenvironment to favor tumor growth and metastasis, as evidenced by increased tumor formation in xenograft models .

Future Directions

The promising results from studies involving MAGE-1 (161-169) highlight its potential as a target for personalized cancer vaccines. Future research should focus on:

  • Optimizing Vaccine Formulations : Combining MAGE peptides with adjuvants or other immunotherapeutic agents may enhance efficacy.
  • Understanding Resistance Mechanisms : Investigating why some patients do not respond to MAGE-targeted therapies could provide insights for improving treatment strategies.
  • Broader Applications : Exploring the role of MAGE antigens beyond melanoma could lead to novel therapies for other cancers expressing these antigens.

Q & A

Q. What is the structural and immunological rationale for selecting the MAGE-1 (161-169) epitope in cancer vaccine design?

The MAGE-1 (161-169) peptide (EADPTGHSY) is a human leukocyte antigen (HLA)-A1-restricted epitope identified as a tumor-specific antigen. Its selection is based on its ability to bind HLA-A1 molecules and activate cytotoxic T lymphocytes (CTLs) against melanoma and other tumors . Methodologically, epitope prediction tools (e.g., SYFPEITHI or NetMHC) and functional validation via IFN-γ ELISPOT assays are used to confirm immunogenicity. Structural studies (e.g., X-ray crystallography) further validate HLA-peptide interactions .

Q. How can researchers confirm MAGE-1 (161-169) expression in tumor models?

Use reverse transcription PCR (RT-PCR) with primers specific to the MAGEA1 gene (Entrez ID: 4100) or immunohistochemistry (IHC) with validated anti-MAGE-1 antibodies (e.g., Invitrogen PA5-XXXXX). Ensure normal tissues (e.g., testis, the only non-cancer site with MAGE-1 expression) are included as controls. For quantitative analysis, RNA-Seq or droplet digital PCR (ddPCR) improves sensitivity in low-expression tumors .

Q. What experimental models are suitable for testing MAGE-1 (161-169)-based immunotherapies?

  • In vivo : C57BL/6 mice immunized with plasmid DNA vaccines (e.g., pcDNA-HSP70-MAGE-1) show tumor inhibition rates up to 40.7% in melanoma models. Tumor weight and volume are measured post-challenge with B16-F10 cells .
  • In vitro : Human peripheral blood mononuclear cells (PBMCs) from HLA-A1+ donors can be primed with the peptide to assess CTL activation via cytotoxicity assays or IFN-γ release .

Advanced Research Questions

Q. How do researchers address contradictory data on MAGE-1 (161-169) vaccine efficacy across studies?

Discrepancies often arise from differences in vaccine design (e.g., adjuvants like HSP70 vs. GM-CSF) or tumor microenvironment heterogeneity. To mitigate:

  • Standardize tumor challenge doses (e.g., 1×10⁶ B16-F10 cells in mice).
  • Use survival analysis (Kaplan-Meier curves) alongside tumor metrics.
  • Perform multi-parameter flow cytometry to assess T-cell exhaustion markers (PD-1, TIM-3) in non-responders .

Q. What strategies improve the stability and delivery of MAGE-1 (161-169) in vivo?

  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance peptide stability and dendritic cell uptake.
  • Prime-boost regimens : Combine DNA vaccines with peptide-pulsed dendritic cells to amplify CTL responses.
  • Adjuvant optimization : Compare toll-like receptor (TLR) agonists (e.g., Poly I:C) for enhanced cross-presentation .

Q. How can multi-omics approaches refine MAGE-1 (161-169)-targeted therapies?

  • Transcriptomics : Single-cell RNA-Seq identifies tumor subsets with upregulated MAGEA1 and immune evasion genes (e.g., PD-L1).
  • Proteomics : Mass spectrometry detects post-translational modifications (e.g., phosphorylation) affecting epitope presentation.
  • CRISPR screens : Validate MAGEA1 as a dependency in tumor survival using gene knockout models .

Methodological Recommendations

  • HLA Restriction : Always confirm HLA-A1 status in human subjects using PCR-based typing before immunotherapy trials .
  • Statistical Rigor : For biomarker studies (e.g., HCC), calculate sensitivity/specificity via ROC curves and report 95% confidence intervals .
  • Ethical Compliance : Use MAGE-1 peptides under biosafety level 2 (BSL-2) protocols due to potential autoimmune risks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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MAGE-1 nonapeptide
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MAGE-1 nonapeptide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.